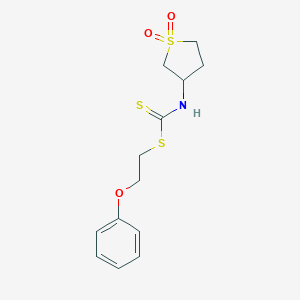

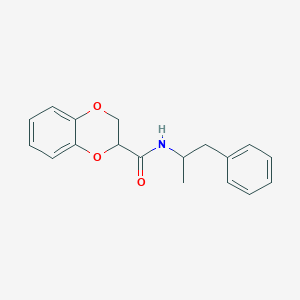

2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate, also known as phenthoate, is a synthetic organophosphate insecticide used in agricultural practices for pest control. It is a colorless to yellowish-brown liquid with a characteristic odor. Phenthoate is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.

Applications De Recherche Scientifique

GIRK Channel Activation for Neurological Disorders

The compound has been identified as a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in modulating neuronal excitability and have been implicated in various neurological disorders. The activation of these channels by the compound could potentially be used to treat conditions such as epilepsy, pain perception, and anxiety .

Cardiac Arrhythmia Management

Due to its action on GIRK channels, which are also present in cardiac tissues, this compound could be explored for its potential in managing cardiac arrhythmias . GIRK1/2 channels, in particular, are involved in regulating heart rate, and their modulation by this compound could lead to new therapeutic strategies for heart rhythm disorders .

Drug Metabolism and Pharmacokinetics (DMPK) Studies

The compound has shown improved metabolic stability over prototypical urea-based compounds in tier 1 DMPK assays . This suggests its potential use in drug metabolism studies to understand how drugs are processed in the body and to design compounds with better pharmacokinetic profiles.

Chemical Probe Development

As part of chemical probe development, this compound serves as a novel scaffold for further medicinal chemistry exploration . Chemical probes are essential tools in biological research to study the function of proteins, pathways, and cellular processes.

Pain Management Research

The modulation of GIRK channels has been linked to pain perception . Research into the analgesic properties of this compound could lead to new pain management therapies, especially for chronic pain conditions.

Addiction and Reward Pathway Studies

GIRK channels are also involved in reward and addiction pathways . The compound’s ability to activate these channels could be utilized in addiction research to understand the underlying mechanisms of substance dependence and to develop treatments for addiction.

Anxiety and Mood Disorder Therapeutics

The anxiolytic potential of GIRK channel activators makes this compound a candidate for the development of new anxiolytic drugs . Its role in modulating neuronal excitability could be beneficial in treating mood disorders.

Neuropharmacological Tool Compound

Finally, this compound can act as a neuropharmacological tool to dissect the roles of GIRK channels in various physiological processes. It can help clarify the therapeutic potential of targeting these channels in different diseases .

Mécanisme D'action

Target of Action

The primary target of 2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

Related compounds have been shown to display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by 2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate can lead to changes in cell excitability, potentially affecting various physiological processes .

Propriétés

IUPAC Name |

2-phenoxyethyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S3/c15-20(16)9-6-11(10-20)14-13(18)19-8-7-17-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXGFLKRTHATNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)SCCOC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[(2-oxocyclopentylidene)methyl]amino}benzenesulfonamide](/img/structure/B375646.png)

![2-[(2-hydroxyethyl)amino]-3-phenyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B375647.png)

![{2,6-Ditert-butyl-1'-[(4-methylphenyl)sulfonyl]-1-oxo-1',2',3',4'-tetrahydrospiro[2,5-cyclohexadiene-4,3'-quinoxaline]-2'-yl}(3-nitrophenyl)methanone](/img/structure/B375648.png)

![6-Ethylsulfanyl-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B375656.png)

![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-propan-2-yl-1,3-thiazol-4-one](/img/structure/B375658.png)

![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4-one](/img/structure/B375659.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B375662.png)

![Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B375665.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B375668.png)